molecular formula C19H18N2OS B2563553 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide CAS No. 313660-08-1

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2563553
CAS No.: 313660-08-1
M. Wt: 322.43
InChI Key: NSSALTUKJCNNJH-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring substituted with diphenyl groups and an isobutyramide moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 4,5-diphenylthiazole-2-amine with isobutyryl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The diphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with hydrogenated thiazole rings.

    Substitution: Brominated or nitrated derivatives of the diphenyl groups.

Scientific Research Applications

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A tetrazolium dye used in cell viability assays.

    Thiazolyl blue tetrazolium bromide: Another tetrazolium compound with similar applications in biological assays.

Uniqueness

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is unique due to its specific substitution pattern on the thiazole ring and the presence of the isobutyramide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)isobutyramide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and clinical applications.

Chemical Structure

The compound can be structurally represented as follows:

 Z N 4 5 diphenylthiazol 2 3H ylidene isobutyramide\text{ Z N 4 5 diphenylthiazol 2 3H ylidene isobutyramide}

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that thiazole compounds exhibit activity against various bacterial strains and fungi. In particular, derivatives similar to this compound have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM against pathogens such as Candida albicans and Aspergillus niger .

CompoundMIC (mM)Target Organism
2c3.92C. albicans
5b4.01A. niger
5c4.23A. niger

Anti-inflammatory Properties

Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting specific kinases involved in the activation of transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in the expression of pro-inflammatory cytokines like IL-1 and TNF-α.

Studies have shown that this compound exhibits potent anti-inflammatory effects by reducing the levels of these cytokines in models of rheumatoid arthritis and other autoimmune disorders .

Study on Antimicrobial Efficacy

In a study conducted by Lączkowski et al., various thiazole derivatives were tested for their antimicrobial activity against a range of bacterial species using the broth microdilution method. Compounds similar to this compound showed promising results with inhibition zones ranging from 12 mm to 18 mm against Bacillus subtilis and Staphylococcus aureus, indicating moderate activity compared to standard antibiotics .

Study on Anti-inflammatory Effects

Another significant study explored the anti-inflammatory potential of thiazole derivatives in a murine model of inflammation. The results demonstrated that treatment with these compounds led to a marked decrease in inflammatory markers and improved clinical outcomes in terms of swelling and pain .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial activity.
  • Hydrophobic moieties at specific positions improve antibacterial efficacy.
  • Modifications at the amide nitrogen can significantly alter both potency and selectivity against various targets .

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-16(14-9-5-3-6-10-14)17(23-19)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSALTUKJCNNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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